2-Amino-5-(2-(trifluoromethyl)phenyl)isonicotinic acid
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Overview
Description
2-Amino-5-(2-(trifluoromethyl)phenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It features a trifluoromethyl group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-(trifluoromethyl)phenyl)isonicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-(trifluoromethyl)phenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
2-Amino-5-(2-(trifluoromethyl)phenyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-(trifluoromethyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(trifluoromethyl)phenyl](phenyl)methanone
- 5-Amino-2-(trifluoromethyl)pyridine
- 5-trifluoromethyl-2-aminopyrimidine
Uniqueness
Compared to similar compounds, 2-Amino-5-(2-(trifluoromethyl)phenyl)isonicotinic acid is unique due to its isonicotinic acid moiety, which provides additional sites for chemical modification and enhances its versatility in various applications. The presence of the trifluoromethyl group also imparts unique electronic properties, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
2-amino-5-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)10-4-2-1-3-7(10)9-6-18-11(17)5-8(9)12(19)20/h1-6H,(H2,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWCTKQQKPXEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2C(=O)O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687963 |
Source
|
Record name | 2-Amino-5-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261870-49-8 |
Source
|
Record name | 2-Amino-5-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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